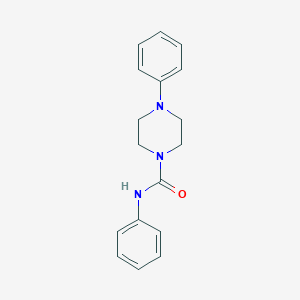

N,4-diphenylpiperazine-1-carboxamide

Overview

Description

Preparation Methods

The synthesis of N,4-diphenylpiperazine-1-carboxamide typically involves the reaction of N-phenylpiperazine with phenyl isocyanate . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high efficiency. The general reaction scheme is as follows:

[ \text{N-phenylpiperazine} + \text{phenyl isocyanate} \rightarrow \text{this compound} ]

Chemical Reactions Analysis

N,4-diphenylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the piperazine ring, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carboxamide group to an amine.

Substitution: The phenyl groups attached to the piperazine ring can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

N,4-diphenylpiperazine-1-carboxamide is primarily investigated for its potential therapeutic effects. Its structure allows it to interact with various biological targets:

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cell proliferation and show anti-cancer properties by targeting cyclin-dependent kinases (CDKs) involved in cell cycle regulation.

- Neuropharmacology : The compound's ability to bind to neurotransmitter receptors suggests potential applications in treating neurological disorders.

Biological Research

The compound is studied for its interactions with biomolecules:

- Enzyme Inhibition : It may inhibit specific enzymes, impacting metabolic pathways crucial for disease progression.

- Signal Transduction : By modulating intracellular signaling pathways, it can influence cellular responses to various stimuli .

Industrial Applications

In addition to its biological applications, this compound is utilized in industrial settings:

- Synthesis of Specialty Chemicals : It serves as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.

- Polymer Production : The compound's properties are leveraged in creating polymers and other materials with specific functionalities .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal highlighted the efficacy of this compound derivatives in inhibiting tumor growth in vitro. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells by interfering with cell cycle progression.

Case Study 2: Neuropharmacological Effects

Another research effort explored the neuroprotective effects of this compound in animal models of neurodegenerative diseases. Results indicated that it could mitigate neuronal damage through its action on neurotransmitter systems.

Mechanism of Action

The mechanism of action of N,4-diphenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission . The compound’s interaction with other molecular targets and pathways is still under investigation.

Comparison with Similar Compounds

N,4-diphenylpiperazine-1-carboxamide can be compared with other piperazine derivatives, such as:

1,4-diphenylpiperazine: Similar in structure but lacks the carboxamide group, which significantly alters its chemical and biological properties.

4-phenylpiperazine-1-carboxylic acid anilide: Another derivative with a different substitution pattern, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

N,4-diphenylpiperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 295.35 g/mol. The compound features a piperazine ring substituted with two phenyl groups and a carboxamide functional group, which contributes to its pharmacological properties.

1. Receptor Interaction

This compound has been identified as a potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is involved in pain sensation and inflammatory responses. Studies have shown that derivatives of this compound can effectively inhibit calcium uptake induced by progesterone, indicating potential applications in pain management and inflammation control .

2. Antinociceptive Effects

Research indicates that compounds based on the this compound scaffold exhibit significant antinociceptive effects in various animal models. For instance, a study demonstrated that specific analogs reduced pain responses in models of acute and chronic pain, suggesting their utility in developing new analgesics .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. Modifications to the phenyl groups or the piperazine ring can significantly alter its potency and selectivity for biological targets.

| Modification | Effect on Activity |

|---|---|

| Addition of halogen substituents | Increases potency against TRPV1 |

| Removal of trifluoromethyl groups | Abolishes activity |

| Alteration of piperazine substituents | Varies receptor affinity |

Case Study 1: TRPV1 Antagonism

In a study conducted by Chatterjee et al., derivatives of this compound were synthesized and tested for their ability to inhibit TRPV1. The most potent derivatives showed IC50 values in the low micromolar range, demonstrating significant receptor inhibition .

Case Study 2: Analgesic Efficacy

A comparative analysis was performed on various analogs of this compound to evaluate their analgesic efficacy in rodent models. The results indicated that specific modifications led to enhanced antinociceptive effects without significant side effects, suggesting a favorable therapeutic index for these compounds .

Properties

IUPAC Name |

N,4-diphenylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c21-17(18-15-7-3-1-4-8-15)20-13-11-19(12-14-20)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKOVSGMQXGABX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293279 | |

| Record name | N,4-diphenylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4791-20-2 | |

| Record name | MLS002694823 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,4-diphenylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.